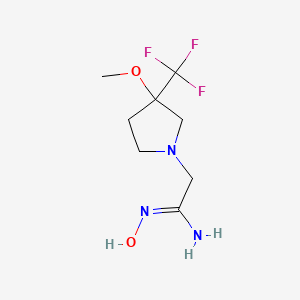
(Z)-N'-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using methoxy and trifluoromethyl reagents.
Formation of the Acetimidamide Moiety: This involves the reaction of the intermediate with hydroxylamine and appropriate acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one: Known for its antioxidant potential.
N-(Pyridin-2-yl)amides: Noted for their varied medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Recognized for their biological and therapeutic value.
Uniqueness
(Z)-N’-hydroxy-2-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14F3N3O2 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c1-16-7(8(9,10)11)2-3-14(5-7)4-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13) |
Clave InChI |
UFEMDGVHMVDGNJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1(CCN(C1)C/C(=N/O)/N)C(F)(F)F |
SMILES canónico |
COC1(CCN(C1)CC(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


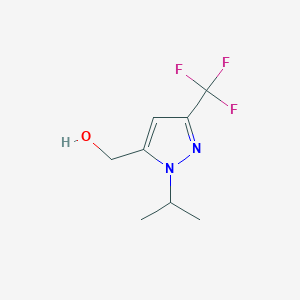
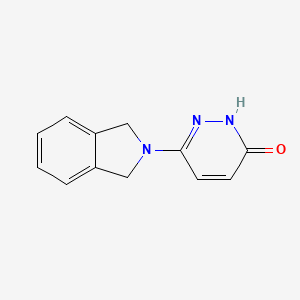

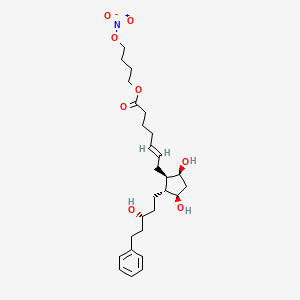
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)

![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
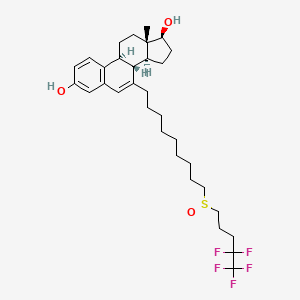
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
